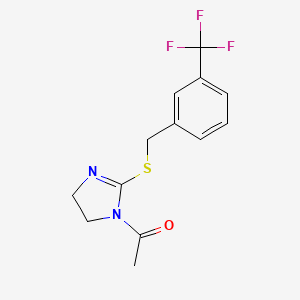
1-(2-((3-(トリフルオロメチル)ベンジル)チオ)-4,5-ジヒドロ-1H-イミダゾール-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl thioether, which is further connected to a dihydroimidazole ring
科学的研究の応用
1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Due to its unique chemical structure, the compound is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that the trifluoromethyl group can undergo nucleophilic substitution . This suggests that the compound might interact with its targets through a nucleophilic substitution mechanism, which could lead to changes in the target’s function.
Biochemical Pathways
For example, thiazole derivatives have been found to have antifungal activity, suggesting that they may interfere with the biochemical pathways involved in fungal growth and reproduction .
Pharmacokinetics
The presence of the trifluoromethyl group might influence the compound’s pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceutical compounds .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound might also have diverse molecular and cellular effects .
準備方法
The synthesis of 1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Thioether: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiol compound under basic conditions to form the benzyl thioether.
Cyclization to Form the Imidazole Ring: The benzyl thioether is then reacted with an appropriate diamine under acidic conditions to induce cyclization, forming the dihydroimidazole ring.
Acylation: The final step involves the acylation of the dihydroimidazole with an acyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2-((3-(Trifluoromethyl)phenyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: Contains a trifluoromethyl group on the phenyl ring instead of the benzyl group, leading to variations in reactivity and biological activity.
1-(2-((3-(Trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)ethanone: Similar structure but lacks the dihydro component, affecting its stability and reactivity.
The uniqueness of 1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2OS/c1-9(19)18-6-5-17-12(18)20-8-10-3-2-4-11(7-10)13(14,15)16/h2-4,7H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXZUVPDTDYCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2472365.png)
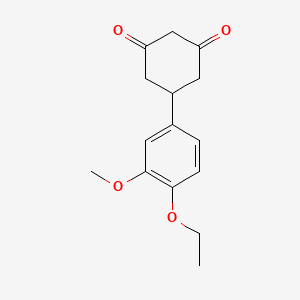
![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)

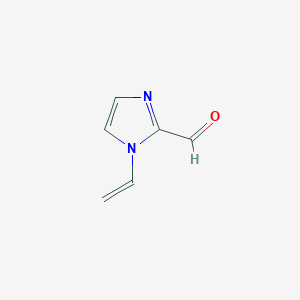
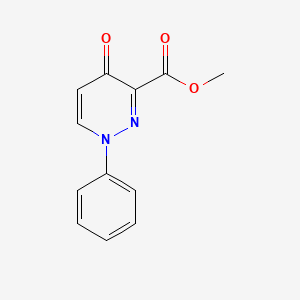
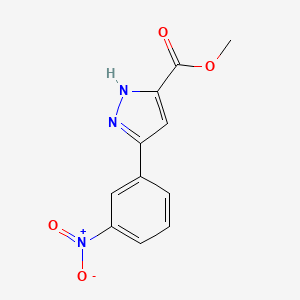
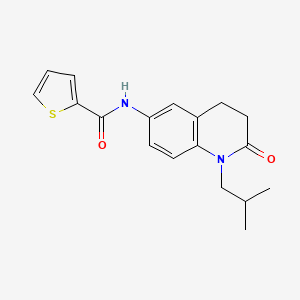
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2472382.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide](/img/structure/B2472383.png)
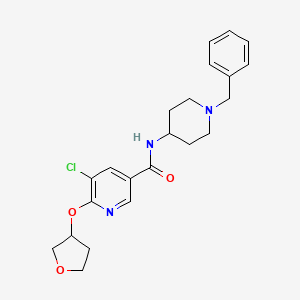
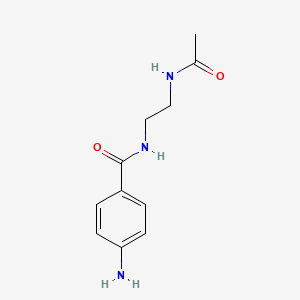
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)
![2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE](/img/structure/B2472388.png)
